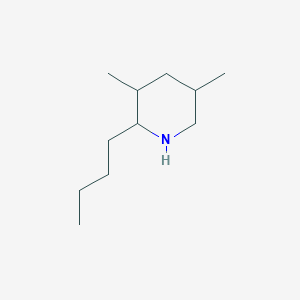

2-Butyl-3,5-dimethylpiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

2-butyl-3,5-dimethylpiperidine |

InChI |

InChI=1S/C11H23N/c1-4-5-6-11-10(3)7-9(2)8-12-11/h9-12H,4-8H2,1-3H3 |

InChI Key |

BQXUIERHZDWZAY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(CC(CN1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyl 3,5 Dimethylpiperidine and Its Stereoisomers

De Novo Synthetic Routes to the Piperidine (B6355638) Core

De novo strategies involve the formation of the piperidine ring itself, offering high flexibility in the introduction of various substituents at desired positions.

Cyclization Reactions for Ring Formation

The construction of the piperidine ring from an open-chain precursor is a fundamental approach. Intramolecular reductive amination is a powerful and widely used method for forming cyclic amines. researchgate.netumh.es This process typically involves a precursor molecule containing both an amine and a carbonyl group (or a masked carbonyl). The initial intramolecular reaction between the amine and carbonyl forms a cyclic iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield the piperidine ring. chim.it For the synthesis of 2-butyl-3,5-dimethylpiperidine, this would entail a suitably substituted amino-aldehyde or amino-ketone that already contains the required butyl and methyl groups along the carbon chain.

Cascade reactions, which form multiple bonds in a single operation, provide an efficient route to complex piperidines. nih.gov For instance, a Michael addition followed by a cyclization cascade can be envisioned. This would involve the addition of an amine to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and reduction sequence to furnish the piperidine scaffold. Another advanced strategy involves the palladium-catalyzed reductive cyclization of amino acetals, where the stereochemistry can be controlled through a diastereoselective Mannich reaction in an earlier step. nih.gov

Strategies for Butyl and Dimethyl Substituent Introduction

The specific alkyl substituents (butyl and dimethyl) can be incorporated into the acyclic precursor before the ring-closing step. For example, the synthesis can start from materials that already contain the necessary carbon framework.

Alternatively, organometallic reagents, such as Grignard reagents (e.g., butylmagnesium bromide), are frequently used to introduce alkyl groups. rsc.orgclockss.org In a de novo synthesis, a Grignard reagent could be added to a suitable electrophile, like an aldehyde or nitrone, to install the butyl group at the desired position on the precursor chain before cyclization. clockss.orgrsc.org A subsequent intramolecular reductive amination would then form the piperidine ring. rsc.org

Alkylation reactions are also a key strategy for introducing methyl groups. arkat-usa.org While direct alkylation on a pre-formed ring is common (see section 2.2.1), methyl groups can also be introduced at specific positions on the acyclic precursor using standard alkylating agents and appropriate protecting group strategies to ensure regioselectivity.

Modification and Functionalization of Pre-existing Piperidine Scaffolds

An alternative to building the ring from scratch is to start with a simpler, commercially available piperidine or a related aromatic pyridine (B92270) and add the required substituents.

Alkylation and Reductive Amination Approaches at the Nitrogen Atom and Ring Carbons

Direct alkylation of a piperidine ring can be used to introduce substituents. N-alkylation, the addition of an alkyl group to the nitrogen atom, is a common transformation. researchgate.net C-alkylation, the formation of a carbon-carbon bond at a ring carbon, is more complex but can be achieved by creating a nucleophilic carbon on the ring (e.g., via lithiation) which then reacts with an electrophile. arkat-usa.orgresearchgate.net However, achieving specific regioselectivity and stereoselectivity for the synthesis of a polysubstituted piperidine like this compound via this method can be challenging.

Reductive amination can also be employed to functionalize a pre-existing piperidine. For example, a piperidine can be reacted with an aldehyde or ketone to form an enamine or iminium ion, which can then be involved in further transformations. A specific example involves the reaction of 3,5-dimethylpiperidine (B146706) with 3-(p-tert-butyl-phenyl)-2-methyl-propionaldehyde, followed by reduction with formic acid, to yield an N-substituted piperidine derivative. prepchem.com

Hydrogenation of Corresponding Pyridine Precursors

One of the most direct and widely utilized methods for synthesizing substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridine. wikipedia.org For this compound, the precursor would be 2-butyl-3,5-dimethylpyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a metal catalyst.

The choice of catalyst and reaction conditions is crucial as it can influence the efficiency and stereochemical outcome of the reaction. A variety of catalysts are effective for pyridine hydrogenation, including rhodium, Raney nickel, and palladium. rsc.orggoogle.comgoogle.com

| Catalyst | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Rhodium (e.g., Rh₂O₃) | Low H₂ pressure (e.g., 5 bar), mild temperature (e.g., 40 °C), solvent like TFE | Highly effective for a broad range of functionalized pyridines under mild conditions. | rsc.orgresearchgate.net |

| Raney Nickel | Can require higher pressures and temperatures (e.g., 150-300 atm, 200 °C), but milder conditions are also reported. Often used with NH₃ to prevent side reactions. | A classic, cost-effective catalyst. Conditions can often be optimized for milder transformations. | google.comgoogle.com |

| Palladium on Carbon (Pd/C) | Variable conditions, often used in acidic media or with additives. | Commonly used hydrogenation catalyst. | google.com |

The hydrogenation of a substituted pyridine like 2-butyl-3,5-dimethylpyridine will produce a mixture of stereoisomers of the corresponding piperidine. The ratio of these isomers depends on the catalyst, solvent, and reaction conditions.

Catalytic Transformations for Functional Group Interconversion

While the primary structure of this compound is composed of alkyl groups, catalytic transformations are essential for synthesizing the necessary precursors or for modifying related structures. For instance, the synthesis of the 2-butyl-3,5-dimethylpyridine precursor might involve cross-coupling reactions to attach the butyl group to a dimethylpyridine core. Furthermore, if a functional group were present on the piperidine ring, catalytic methods could be employed for its interconversion. For example, a hydroxyl group could be converted to other functionalities, although this is outside the direct synthesis of the titled compound. Such catalytic strategies are a cornerstone of modern organic synthesis, enabling the efficient construction and derivatization of complex molecules. nih.gov

Stereoselective and Asymmetric Synthesis of this compound

The creation of specific stereoisomers of this compound requires sophisticated synthetic strategies that can precisely control the three-dimensional arrangement of the substituents on the piperidine ring.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.

One notable approach involves the use of chiral aminoalcohols like (+)-(S,S)-pseudoephedrine as a chiral auxiliary in a diastereoselective Mannich reaction to produce β-aminocarbonyl compounds with high yield and stereoselectivity. rsc.org These intermediates can then be further elaborated to form highly enantioenriched piperidine structures. rsc.org Another strategy employs carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, which can direct the stereoselective synthesis of 2-substituted dehydropiperidinones. cdnsciencepub.com These intermediates can undergo further transformations, like conjugate additions, to yield variously disubstituted piperidines. cdnsciencepub.com For instance, a domino Mannich–Michael reaction using Danishefsky's diene with aldimines derived from O-pivaloylated arabinosylamine results in N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com

The use of an η4-dienetricarbonyliron complex as a chiral auxiliary has also been demonstrated to be highly effective. nih.gov In a double reductive amination cascade, this complex exerts complete control over the stereoselectivity, leading to a single diastereoisomeric product. nih.gov The tricarbonyliron group can then be removed to yield the 2-substituted piperidine. nih.gov Similarly, chiral enamides have been used in stereoselective α-amidoalkylation reactions to generate α-substituted piperidines with high enantiomeric purity. uni-muenchen.de

Table 1: Examples of Chiral Auxiliary-Mediated Synthesis of Piperidine Derivatives

| Chiral Auxiliary | Key Reaction | Stereoselectivity | Reference |

| (+)-(S,S)-Pseudoephedrine | Diastereoselective Mannich reaction | High | rsc.org |

| D-Arabinopyranosylamine | Domino Mannich–Michael reaction | High | cdnsciencepub.com |

| η4-Dienetricarbonyliron complex | Double reductive amination | Complete | nih.gov |

| Chiral Enamide | α-Amidoalkylation | High | uni-muenchen.de |

Asymmetric Organocatalysis and Metal-Catalyzed Methods

Asymmetric catalysis, using either small organic molecules (organocatalysis) or metal complexes, provides a powerful and atom-economical approach to chiral piperidines.

Organocatalytic methods have emerged as a significant tool for the asymmetric synthesis of piperidine derivatives. For example, chiral phosphoric acids have been used to catalyze the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates with up to 99% enantiomeric excess (ee). rsc.orgnih.gov Proline and its derivatives are also effective organocatalysts. (L)-proline has been used to mediate the direct asymmetric introduction of a ketone onto a six-membered heterocycle, yielding substituted piperidines in good yield and high stereoselectivity. acs.org

Metal-catalyzed reactions also play a crucial role. Iridium(III)-catalyzed cascades involving hydroxyl oxidation, amination, and imine reduction have been developed for the stereoselective synthesis of substituted piperidines. nih.gov This method, which uses water as a solvent, can prevent racemization and lead to highly enantioselective products. nih.gov Palladium-catalyzed coupling reactions have been applied to 5-halogen dehydropiperidinones, which are synthesized using chiral auxiliaries, to introduce further diversity. cdnsciencepub.com

Diastereoselective Synthesis for Control of Relative Stereochemistry

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters in a molecule. Several methods have been developed for the diastereoselective synthesis of trisubstituted piperidines.

One approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which yields 2,4,5-trisubstituted piperidines. acs.orgnih.gov This radical cyclization produces only two of the four possible diastereoisomers, with diastereomeric ratios ranging from 3:2 to 40:1. acs.orgnih.gov Another strategy utilizes the Prins or carbonyl ene cyclization of specific aldehydes. rsc.org The choice of catalyst can influence the diastereoselectivity; for example, hydrochloric acid catalysis at low temperatures favors the 4,5-cis product, while MeAlCl2 catalysis at higher temperatures favors the 4,5-trans product. rsc.org

For 2,3,6-trisubstituted piperidines, a nitro-Mannich reaction followed by a ring-closure condensation has been employed. colab.wsacs.org The relative stereochemistry between the C-2 and C-3 positions can be controlled by either kinetic protonation or thermodynamic equilibration of a nitro intermediate. colab.wsacs.org The stereochemistry at the C-6 position is then controlled by the choice of imine reduction method. colab.wsacs.org

Resolution Techniques for Enantiomeric Separation

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. While asymmetric synthesis is often preferred, resolution can be a valuable tool, especially when a direct asymmetric route is not available.

Kinetic resolution involves the differential reaction of enantiomers with a chiral reagent or catalyst, leading to the separation of the unreacted enantiomer and the derivatized one. The catalytic kinetic resolution of disubstituted piperidines has been achieved through enantioselective acylation. nih.gov This method has been shown to be effective for 2,3-, 2,4-, and 2,5-disubstituted piperidines, with selectivity factors (s-factors) varying depending on the substitution pattern and relative stereochemistry (cis vs. trans). nih.gov

Another approach is dynamic kinetic resolution (DKR), which combines resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. whiterose.ac.uk This can be achieved through methods like enzymatic chemical modification or chiral chromatography. whiterose.ac.uk The resolution-racemization-recycle (R3) process separates the resolution and racemization steps, allowing for optimization of both. whiterose.ac.uk

Advanced Synthetic Strategies for Complex this compound Analogs

The development of synthetic strategies for more complex analogs of this compound is driven by the need for novel compounds with specific biological activities, such as analogs of the fire ant alkaloid solenopsin (B1210030).

One strategy for creating solenopsin analogs begins with the deprotonation of dimethylpyridines or trimethylpyridines with n-butyllithium, followed by the addition of alkyl bromides. nih.govresearchgate.net The resulting 2-alkylpyridines are then hydrogenated to yield the desired piperidine analogs. nih.govresearchgate.net Another approach involves the use of 1-benzyl-2,6-dicyanopiperidine as a key intermediate. acs.org

Glycal-mediated synthesis has been employed to produce various piperidine alkaloids. rsc.orgbohrium.com This strategy involves the transformation of glucal or galactal into 2-deoxyglycolactams, which serve as versatile building blocks. rsc.orgbohrium.com Dihydropyridones are also valuable advanced intermediates that can be converted to piperidines. sapub.org A modular, one-pot synthesis of piperidin-4-ols has been developed via a sequence of gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, offering a flexible approach to substituted piperidines. nih.gov

Stereochemistry and Conformational Analysis of 2 Butyl 3,5 Dimethylpiperidine

Isomeric Forms and Stereochemical Relationships

The presence of multiple chiral centers in 2-Butyl-3,5-dimethylpiperidine gives rise to a variety of stereoisomers, each with unique three-dimensional structures.

This compound possesses three stereocenters at positions 2, 3, and 5 of the piperidine (B6355638) ring. The maximum number of possible stereoisomers is given by the 2^n rule, where n is the number of stereocenters. For this compound, there are 2^3 = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other. The relationship between these isomers is complex, with multiple diastereomeric pairs possible. For instance, the (2R, 3R, 5R) isomer is the enantiomer of the (2S, 3S, 5S) isomer, and it is a diastereomer of the (2R, 3S, 5R) isomer, among others.

| Isomer Type | Description | Example Relationship for this compound |

| Enantiomers | Non-superimposable mirror images. | (2R, 3R, 5R) and (2S, 3S, 5S) |

| Diastereomers | Stereoisomers that are not mirror images. | (2R, 3R, 5R) and (2R, 3S, 5R) |

The precise determination of the relative and absolute stereochemistry of substituted piperidines is crucial for structure-activity relationship studies. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 2D NMR techniques like COSY and NOESY are powerful tools for determining the relative stereochemistry. tandfonline.comtandfonline.com Coupling constants (J-values) between protons on adjacent carbons can help deduce their dihedral angles and thus their relative orientation (axial or equatorial). nih.gov For instance, a large coupling constant between two vicinal protons often indicates a trans-diaxial relationship. NOE (Nuclear Overhauser Effect) experiments provide information about through-space proximity between protons, which helps in assigning the cis or trans configuration of substituents. tandfonline.comtandfonline.com

X-ray Crystallography : This is the most definitive method for determining the absolute stereochemistry of a crystalline compound. It provides a precise three-dimensional map of the atomic positions in the crystal lattice, unequivocally establishing the spatial arrangement of all substituents. acs.orgrsc.org

Chiral Chromatography and Spectroscopy : Techniques like chiral HPLC can be used to separate enantiomers. When combined with methods like circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, the absolute configuration of enantiomers can often be determined, especially when compared to standards or computational models. acs.org

Conformational Landscape and Dynamic Behavior of the Piperidine Ring

The piperidine ring is not planar and adopts various conformations to minimize steric and electronic strain. The substituents on the ring significantly influence its preferred conformation.

Like cyclohexane (B81311), the piperidine ring predominantly adopts a chair conformation, which is the most stable arrangement, minimizing angle and torsional strain. The ring can undergo a "ring flip," interconverting between two distinct chair conformations. youtube.com During this process, axial substituents become equatorial, and equatorial substituents become axial. youtube.com The energy barrier for this inversion in piperidine itself is approximately 10-11 kcal/mol. However, the presence of substituents, as in this compound, leads to energetically non-equivalent chair conformations, meaning one conformer will be more stable and thus more populated at equilibrium. libretexts.org

In substituted piperidines, as with cyclohexanes, substituents generally prefer the more spacious equatorial position to avoid steric clashes with other atoms, particularly the 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.com The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.com

For this compound, the conformational equilibrium will be dictated by the A-values of its substituents.

Butyl Group : The n-butyl group is bulky and has a strong preference for the equatorial position to minimize steric strain.

Methyl Groups : The methyl groups at positions 3 and 5 also prefer to be equatorial. wikipedia.org

| Substituent | Approximate A-value (kcal/mol) | Steric Preference |

| Methyl | 1.74 wikipedia.org | Strongly Equatorial |

| n-Butyl | ~2.1 | Very Strongly Equatorial |

Note: A-values are typically measured on cyclohexane systems but provide a good approximation for the steric demands in piperidine rings. nih.govmasterorganicchemistry.com

The conformational balance in this compound is primarily governed by steric effects, but electronic factors can also play a role, particularly those involving the nitrogen atom.

Gauche Interactions : When substituents on adjacent carbons are both in equatorial positions (or one axial, one equatorial), they can experience gauche butane-type interactions, which are a form of torsional strain. masterorganicchemistry.comyoutube.com In the case of a cis-2,3-disubstituted piperidine, the diequatorial conformer is generally favored, but it still experiences this gauche interaction. The diaxial conformer would suffer from more severe 1,3-diaxial interactions. The final equilibrium is a balance of these competing steric repulsions.

Geminal-Dialkyl Effect : This effect is not directly applicable to this compound as there are no geminal (attached to the same carbon) substituents. It generally refers to the observation that geminal substitution can alter bond angles and influence the ring's conformational preference, often favoring conformations that reduce steric crowding.

The interplay of these effects determines the dominant chair conformation for each specific stereoisomer of this compound. The all-equatorial arrangement in one of the chair forms is generally the most stable, minimizing 1,3-diaxial and pseudoallylic strains.

Nitrogen Inversion and its Coupling with Ring Conformation

The stereodynamics of this compound are significantly influenced by the phenomenon of nitrogen inversion, a process intricately coupled with the conformational state of the piperidine ring. Nitrogen inversion refers to the pyramidal inversion of the nitrogen atom, where the lone pair of electrons rapidly oscillates from one side of the nitrogen plane to the other. In piperidine systems, this inversion is coupled with the chair-chair interconversion of the six-membered ring.

For a secondary amine like this compound, the nitrogen atom is attached to a hydrogen atom and two carbon atoms of the ring. This allows for two distinct invertomers, one with the N-H bond in an axial orientation and the other with the N-H bond in an equatorial position. The energy barrier to nitrogen inversion in simple piperidines is relatively low, allowing for rapid interconversion at room temperature. However, the presence of substituents on the ring, such as the 2-butyl and 3,5-dimethyl groups, introduces steric and electronic effects that influence both the rate of inversion and the equilibrium position between the axial and equatorial N-H conformers.

The equilibrium is a result of competing steric interactions. In the N-H equatorial conformer, the lone pair is axial, and steric hindrance between the equatorial hydrogen and other substituents is minimized. Conversely, in the N-H axial conformer, the lone pair is equatorial. Studies on substituted piperidines have shown that the N-H proton often prefers the axial conformation, which may seem counterintuitive based on steric bulk alone. slideshare.net This preference can be attributed to attractive interactions between the axial N-H bond and the syn-axial C-H bonds at the C3 and C5 positions. slideshare.net

Spectroscopic Methodologies for Stereochemical and Conformational Elucidation

The complex stereochemistry and conformational landscape of this compound necessitate the use of advanced spectroscopic techniques for a comprehensive analysis. These methods provide critical data for determining the relative and absolute configuration of stereocenters, as well as for characterizing the preferred conformational states in solution.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of substituted piperidines in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed to assign signals and determine stereochemical relationships.

Coupling Constant (J) Analysis: The magnitude of the vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. miamioh.edu In a piperidine chair conformation, the dihedral angle between two axial protons (ax-ax) is approximately 180°, resulting in a large coupling constant (typically 10-13 Hz). In contrast, axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) couplings correspond to smaller dihedral angles (~60°) and exhibit smaller coupling constants (typically 2-5 Hz). whiterose.ac.uk By measuring these J-values from the ¹H NMR spectrum, the axial or equatorial orientation of the ring protons, and thus the attached substituents, can be determined.

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining spatial proximities between protons that are close in space but not necessarily connected through bonds. libretexts.org Strong NOE/ROE correlations are observed between atoms that are less than 5 Å apart. columbia.edu For instance, strong cross-peaks between protons in a 1,3-diaxial relationship are characteristic of a chair conformation and can be used to establish the relative stereochemistry of substituents at the C2, C3, and C5 positions. researchgate.net ROESY is often preferred for molecules in the intermediate molecular weight range where the NOE may be close to zero. columbia.edu

Variable-Temperature (VT) NMR: VT-NMR experiments provide insight into the dynamic processes of ring and nitrogen inversion. researchgate.netoptica.org At room temperature, if these processes are fast on the NMR timescale, the observed spectrum is an average of the contributing conformers. As the temperature is lowered, the interconversion rates decrease. At a sufficiently low temperature (the coalescence temperature), the signals for individual conformers may broaden and then resolve into separate sets of peaks, allowing for the determination of the energy barrier (ΔG‡) for the conformational exchange and the relative populations of the conformers at equilibrium. researchgate.net

Below is a hypothetical data table illustrating the kind of NMR parameters that would be used to characterize a specific stereoisomer of this compound, assuming a chair conformation.

| Parameter | Nuclei Involved | Expected Value | Structural Implication |

| ³J(H2, H3) | H2ax - H3ax | 10-12 Hz | Diaxial relationship; confirms relative stereochemistry |

| ³J(H5, H6) | H5eq - H6ax | 2-4 Hz | Equatorial-axial relationship |

| NOE | H2ax ↔ H4ax | Strong | 1,3-Diaxial interaction, confirms chair conformation |

| NOE | H3-CH₃(ax) ↔ H5-CH₃(ax) | Strong | cis-diaxial methyl groups |

| ΔG‡ | - | ~40-50 kJ/mol | Energy barrier for chair-chair interconversion |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule's structure by probing its vibrational modes. While NMR provides more definitive stereochemical information, IR and Raman spectra are sensitive to molecular symmetry and the local environment of functional groups, making them useful for conformational analysis.

The spectra of this compound would be characterized by several key vibrational modes. The N-H stretching vibration typically appears as a band in the 3300-3500 cm⁻¹ region in the IR spectrum. chemicalbook.com The position and shape of this band can be sensitive to hydrogen bonding and the conformational state (axial vs. equatorial N-H). C-H stretching vibrations from the butyl, methyl, and piperidine ring methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ range. nist.gov

The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of information from C-C stretching, C-N stretching, and various bending and deformation modes. researchgate.net Specific conformations of the piperidine ring and its substituents give rise to unique patterns of bands in this region. For example, the positions of certain C-H bending modes can sometimes distinguish between axial and equatorial substituents. While detailed interpretation often requires comparison with computationally predicted spectra (e.g., using Density Functional Theory, DFT), vibrational spectroscopy can serve as a rapid method for identifying conformational isomers or monitoring conformational changes under different conditions. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum | Notes |

| N-H Stretch | 3300 - 3500 | IR | Sensitive to hydrogen bonding. |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman | Strong intensity bands. |

| CH₂ Scissoring | 1440 - 1480 | IR | From piperidine ring and butyl chain. |

| N-H Bending | 1590 - 1650 | IR | Can be broad. |

| C-N Stretch | 1000 - 1250 | IR, Raman | Useful for identifying the piperidine core. |

For chiral stereoisomers of this compound (i.e., those that are not meso compounds), chiroptical spectroscopy is essential for assigning the absolute configuration (e.g., R/S designation at each stereocenter). These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. wikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. youtube.com As the wavelength approaches an electronic absorption band of a chromophore in the molecule, the rotation changes dramatically, a phenomenon known as the Cotton effect. libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the environment around the chromophore. libretexts.org

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light (Δε) as a function of wavelength. youtube.com An ECD spectrum consists of positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores. The piperidine nitrogen itself has a weak n→σ* transition in the far-UV region, which can be difficult to measure. However, derivatization of the amine with a suitable chromophore (e.g., forming an amide or reacting with a metal complex) can introduce strong electronic transitions in an accessible spectral region. nih.govacs.org The resulting ECD spectrum can then be compared with theoretical spectra calculated for a specific absolute configuration (e.g., (2R, 3S, 5R)) to make an unambiguous assignment. This combination of experimental measurement and quantum-mechanical calculation is a powerful method for determining the absolute stereochemistry of chiral amines. acs.org

Reactivity and Reaction Mechanisms of 2 Butyl 3,5 Dimethylpiperidine

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom, with its lone pair of electrons, is the primary center of reactivity in the 2-butyl-3,5-dimethylpiperidine molecule.

Nucleophilicity and Basicity Studies

The nitrogen atom in this compound imparts both basic and nucleophilic properties to the molecule. The pKa of the conjugate acid of piperidine is approximately 11.2, and the presence of electron-donating alkyl groups (butyl and methyl) is expected to slightly increase the electron density on the nitrogen, thereby enhancing its basicity compared to the parent piperidine. However, the steric hindrance from the alkyl groups at the 2, 3, and 5 positions can influence its nucleophilicity. scbt.com

In general, sterically hindered secondary amines like this compound are effective bases but may exhibit reduced reactivity as nucleophiles, especially towards sterically demanding electrophiles. tuodaindus.com The cis/trans isomeric configuration of the methyl groups relative to the butyl group would also be a significant factor in determining the accessibility of the nitrogen lone pair and thus its nucleophilic strength. For instance, studies on dimethylpiperidines have shown that steric effects from methyl groups impact reactivity in nucleophilic attacks. scbt.com

Table 1: Comparison of Expected Basicity of Substituted Piperidines

| Compound | Substituents | Expected pKa of Conjugate Acid (approximate) | Notes |

|---|---|---|---|

| Piperidine | None | 11.2 | Parent compound. |

| 2-Methylpiperidine | One methyl group | ~11.25 | Slight increase due to electron-donating effect. |

| 2,6-Dimethylpiperidine | Two methyl groups | ~11.3 | Increased basicity, but significant steric hindrance. |

| This compound | One butyl, two methyl groups | >11.2 | Expected to be a relatively strong base due to multiple alkyl groups. |

N-Alkylation and N-Acylation Reactions: Regioselectivity and Stereoselectivity

N-alkylation and N-acylation are fundamental reactions for secondary amines. For this compound, these reactions would proceed via nucleophilic attack of the nitrogen lone pair on an appropriate electrophile (e.g., an alkyl halide or an acyl chloride).

N-Alkylation: The reaction with alkyl halides would lead to the formation of a quaternary ammonium (B1175870) salt. The rate of this reaction would be sensitive to the steric bulk of both the piperidine and the alkyl halide. researchgate.net For example, the reaction of a substituted piperidine with an alkyl bromide can be used to introduce new side chains. nih.gov The stereoselectivity of N-alkylation on substituted piperidines can be complex, potentially leading to a mixture of diastereomeric products depending on the facial selectivity of the electrophilic attack.

N-Acylation: The reaction with acylating agents like acyl chlorides or anhydrides would yield the corresponding N-acylpiperidine. These reactions are generally very efficient. researchgate.net The stereodynamics of the resulting N-acylpiperidines can be influenced by the substituents, with the planarity of the N-C=O moiety being a key factor. researchgate.net Lipase-catalyzed N-acylation has also been explored for piperidine derivatives, offering a potential route for enantioselective transformations. researchgate.net

Formation of Salts and Coordination Chemistry of the Nitrogen Lone Pair

As a base, this compound will readily react with acids to form piperidinium (B107235) salts. For example, reaction with hydrochloric acid would yield 2-butyl-3,5-dimethylpiperidinium chloride. The formation of salts is a common strategy to improve the handling and solubility of piperidine derivatives. scbt.com

The lone pair on the nitrogen atom also allows this compound to act as a ligand in coordination chemistry, forming complexes with metal ions. The steric hindrance provided by the alkyl substituents would play a crucial role in the coordination geometry and stability of the resulting metal complexes. acs.orgunh.edu For instance, substituted piperidines have been shown to form coordination compounds with transition metals like nickel(II). acs.org

Reactivity of the Piperidine Ring Carbons

While the nitrogen atom is the most reactive site, the carbon atoms of the piperidine ring can also undergo certain reactions, although they are generally less reactive.

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

The piperidine ring is a saturated heterocyclic system and, as such, is generally unreactive towards electrophilic aromatic substitution. Reactions on the ring carbons typically require initial functionalization or activation. The piperidine ring is considered electron-rich and not prone to nucleophilic attack unless activated by electron-withdrawing groups. st-andrews.ac.uk

Electrophilic substitution on the piperidine ring itself is uncommon and would likely require harsh conditions. uoanbar.edu.iq Nucleophilic substitution reactions are more plausible if a leaving group is present on the ring. For example, if a halogen were introduced at a ring position, it could be displaced by a nucleophile. The reactivity at the 7-position of a related piperidine-containing scaffold has been noted to be high toward nucleophilic substitution. vulcanchem.com

Transformations of the Butyl and Methyl Side Chains

The alkyl side chains (butyl and methyl groups) are generally unreactive, consisting of sp3-hybridized carbons. However, they can undergo free radical reactions, such as halogenation, under UV light or with radical initiators. The selectivity of such reactions would depend on the relative stability of the resulting carbon radicals.

Table 2: Summary of Expected Reactivity

| Reactive Site | Type of Reaction | Expected Outcome | Influencing Factors |

|---|---|---|---|

| Piperidine Nitrogen | Basicity | Strong base | Electron-donating alkyl groups. |

| Piperidine Nitrogen | Nucleophilicity | Moderate to hindered nucleophile | Steric hindrance from alkyl groups. scbt.com |

| Piperidine Nitrogen | N-Alkylation | Forms quaternary ammonium salts | Steric bulk of electrophile. researchgate.net |

| Piperidine Nitrogen | N-Acylation | Forms N-acylpiperidines | Generally efficient. researchgate.net |

| Piperidine Nitrogen | Salt Formation | Readily forms salts with acids | Basicity of the nitrogen. |

| Piperidine Nitrogen | Coordination | Acts as a ligand for metal ions | Steric hindrance affects coordination. acs.org |

| Piperidine Ring Carbons | Substitution | Generally unreactive | Requires activation/functionalization. st-andrews.ac.ukuoanbar.edu.iq |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperidine |

| 2-Methylpiperidine |

| 2,6-Dimethylpiperidine |

| 2-butyl-3,5-dimethylpiperidinium chloride |

| N-acylpiperidine |

| Nickel(II) |

| Alkyl halide |

| Acyl chloride |

| Anhydride |

Ring-Opening and Rearrangement Reactions

The piperidine ring, while generally stable, can participate in ring-opening and rearrangement reactions under specific conditions, often involving the formation of strained bicyclic intermediates. For substituted piperidines like this compound, these transformations are influenced by the nature and position of the substituents.

Research on related substituted piperidines has demonstrated pathways for ring transformation. For instance, 3-methoxypiperidines can be converted into 2-(bromomethyl)pyrrolidines through a reaction with boron(III) bromide, which proceeds via a bicyclic aziridinium (B1262131) ion intermediate. researchgate.net This represents a rare conversion of a piperidine ring into a pyrrolidine (B122466) ring. researchgate.net Similarly, rearrangements can occur under strongly acidic conditions; treatment of a substituted oxazolidine (B1195125) derived from a piperidine led to a 3-acetoxy-2,5-dialkylpiperidine, the product of an intramolecular Mannich reaction. researchgate.net

A common pathway for rearrangement involves the formation and subsequent opening of a bicyclic azetidinium or aziridinium ion. In the synthesis of stereodefined 4-substituted piperidines, cis-2-(2-bromo-1,1-dimethylethyl)azetidines undergo a nucleophile-induced ring expansion. clockss.org This process involves the intramolecular displacement of the bromide by the nitrogen's lone pair to form a reactive bicyclic azetidinium intermediate. clockss.org This intermediate is then susceptible to ring-opening by a nucleophile, such as fluoride (B91410) or acetate, at the bridgehead carbon in an SN2 fashion, yielding the thermodynamically more stable six-membered piperidine ring. clockss.org

Furthermore, 5-(Bromomethyl)-1-pyrrolinium bromides have been shown to rearrange in the presence of alkoxides to yield 2,5-dialkoxypiperidines. researchgate.net These examples highlight that while direct ring-opening of the this compound core is not commonly reported, analogous structures undergo well-defined rearrangements, typically facilitated by suitably placed leaving groups and proceeding through strained bicyclic cationic intermediates.

Mechanistic Investigations of this compound Transformations

Kinetic studies on substituted piperidines provide quantitative insight into their reaction mechanisms and the influence of their three-dimensional structure on reactivity. While specific kinetic data for this compound is scarce, studies on analogous systems, particularly those involving the formation of bicyclic aziridinium ions from 3-chloropiperidines, offer a valuable model for understanding its potential reactivity.

The alkylation mechanism of 3-chloropiperidines is believed to proceed through a highly electrophilic bicyclic aziridinium ion, which is then attacked by nucleophiles. researchgate.net Kinetic analysis of these reactions, often monitored by NMR spectroscopy, reveals significant differences in reaction rates based on the substitution pattern on the piperidine ring. researchgate.net For example, the presence of gem-dimethyl groups at the C5 position has been shown to notably affect the reactivity of the corresponding aziridinium ions. researchgate.net

In a study examining the reaction of various bicyclic aziridinium ions with methanol (B129727), the reaction rate constants (k₂) were determined, highlighting the electronic and steric effects of the substituents.

| Aziridinium Ion Precursor | Substituents | Rate Constant (k₂) [10⁻⁵ s⁻¹] |

|---|---|---|

| N-benzyl-3-chloropiperidine | N-benzyl | 1.5 ± 0.1 |

| N-benzyl-3-chloro-5,5-dimethylpiperidine | N-benzyl, 5,5-dimethyl | 11.2 ± 0.1 |

| N-butyl-3-chloropiperidine | N-butyl | 1.1 ± 0.1 |

| N-butyl-3-chloro-5,5-dimethylpiperidine | N-butyl, 5,5-dimethyl | 7.7 ± 0.1 |

The data show that gem-dimethylated aziridinium ions react significantly faster with methanol than their non-methylated counterparts, an observation attributed to the Thorpe-Ingold or gem-dialkyl effect, which favors cyclization processes. researchgate.netunipd.it Furthermore, computational studies on the kinetic resolution of disubstituted piperidines have revealed that a pronounced conformational effect can lead to disparate reactivity and selectivity between cis- and trans-isomers. ethz.ch These findings underscore the principle that the specific substitution pattern and stereochemistry of a molecule like this compound would be critical in dictating the rates and pathways of its chemical transformations.

The stereochemical outcome of reactions involving substituted piperidines is a critical aspect of their chemistry, with the relative and absolute configuration of substituents profoundly influencing the reaction course. For a compound with multiple stereocenters like this compound, controlling stereochemistry is paramount in any synthetic application.

A primary method for synthesizing substituted piperidines is the catalytic hydrogenation of the corresponding substituted pyridines. In this context, heterogeneous hydrogenation, for example using a Rh₂O₃ catalyst, of multi-substituted pyridines predominantly yields the cis product. rsc.orgrsc.org This is the expected outcome for heterogeneous arene hydrogenation. rsc.orgrsc.org However, for 2,5-disubstituted piperidines, the thermodynamically more stable trans isomer can also be formed, indicating that thermodynamics play a role in determining the final product selectivity. rsc.orgliverpool.ac.uk

The stereochemical course can also be dictated by the reaction mechanism. The ring expansion of cis-2-(2-bromo-1,1-dimethylethyl)azetidines affords cis-4-substituted-5,5-dimethylpiperidines stereoselectively. clockss.org The cis-stereochemistry of the starting material is transferred through the bicyclic azetidinium intermediate to the final piperidine product. clockss.org

In other transformations, the stereochemical course can be less straightforward. The deprotonation and subsequent acylation of N-substituted 2-cyano-6-methylpiperidines reveal a complex interplay of factors that determine whether the reaction proceeds with retention or inversion of configuration. acs.org The outcome depends on the configurational stability and reactivity of the intermediate lithiated species. acs.org A more strongly chelating N-substituent (e.g., N-Boc) can stabilize the intermediate, allowing it to be trapped by an electrophile before it isomerizes, leading to a product with retained stereochemistry. acs.org

Furthermore, the inherent stereochemistry of the piperidine ring can influence its reactivity in other roles, such as a ligand in catalysis. In the development of P,N-bidentate ligands for gold catalysis, a ligand incorporating cis-3,5-dimethylpiperidine (B12482) gave a significantly higher reaction yield (84%) compared to one with trans-3,5-dimethylpiperidine (65%). nih.gov This difference was attributed to deleterious steric congestion from an axially oriented methyl group in the trans isomer, demonstrating that stereochemical configuration can directly control catalytic efficiency. nih.gov

The choice of solvent and catalyst is fundamental in directing the outcome of chemical reactions involving substituted piperidines, often determining reaction efficiency, selectivity, and even the reaction pathway itself.

In the catalytic hydrogenation of substituted pyridines to piperidines, the reaction conditions are crucial. A study optimizing the hydrogenation of 2-methylpyridine (B31789) using a Rh₂O₃ catalyst explored various solvents, pressures, and temperatures.

| Entry | Solvent | Pressure (bar H₂) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 50 | 80 | <1 |

| 2 | THF | 50 | 80 | 26 |

| 3 | MeOH | 50 | 80 | 99 |

| 4 | TFE | 50 | 80 | >99 |

| 5 | TFE | 10 | 80 | >99 |

| 6 | TFE | 5 | 80 | >99 |

| 7 | TFE | 5 | 40 | >99 |

| 8 | MeOH | 5 | 40 | 12 |

DCM: Dichloromethane, THF: Tetrahydrofuran, MeOH: Methanol, TFE: Trifluoroethanol. Conditions: 0.5 mol% Rh₂O₃.

The results demonstrated that while methanol (MeOH) and trifluoroethanol (TFE) were effective at high pressure, TFE was superior under milder conditions (5 bar H₂, 40 °C). rsc.orgrsc.org The drop in pressure dramatically reduced the activity in methanol, highlighting a strong solvent effect on the catalytic system's performance. rsc.orgrsc.org

Catalysis is also central to functionalizing the piperidine skeleton. In palladium-catalyzed aminocarbonylation reactions, using 3,5-dimethylpiperidine (B146706) as the amine nucleophile in conjunction with high carbon monoxide pressure (40 bar) resulted in high chemoselectivity towards the formation of ketoamides. mdpi.com

The structure of the catalyst itself, particularly when the piperidine moiety is part of a ligand, is critical. In an intermolecular gold-catalyzed oxidation of alkynes, ligands incorporating a piperidine ring were tested. nih.gov A ligand with cis-3,5-dimethylpiperidine (L5) gave a near-quantitative yield, whereas a ligand with trans-3,5-dimethylpiperidine (L6) was much less efficient. nih.gov This illustrates that subtle changes in the catalyst structure, driven by the stereochemistry of the piperidine component, can have a profound impact on reaction outcomes. nih.gov

Computational and Theoretical Investigations of 2 Butyl 3,5 Dimethylpiperidine

Quantum Chemical Calculations for Structural and Electronic Properties

Detailed quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule. However, specific computational data for 2-Butyl-3,5-dimethylpiperidine is currently absent from the scientific record.

Density Functional Theory (DFT) Studies of Molecular Geometry, Energetics, and Spectroscopic Parameters

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These studies would also provide insights into the molecule's energetic properties, such as its total energy and heat of formation, as well as predict its spectroscopic parameters, which are crucial for interpreting experimental data from techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. At present, no specific DFT studies have been published for this compound.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular energies and properties. For this compound, such calculations would offer a benchmark for its electronic structure and energetics. A literature search reveals no published high-accuracy ab initio calculations for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Electronic Structure

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. An NBO analysis of this compound would provide a detailed picture of the delocalization of electron density and the interactions between different parts of the molecule, which are key to understanding its reactivity and stability. No such analysis has been reported in the literature for this specific compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A HOMO-LUMO analysis for this compound would help in predicting its reactivity towards electrophiles and nucleophiles. Currently, there are no published studies detailing the frontier molecular orbitals of this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for studying the dynamic behavior of molecules.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on its conformational landscape and dynamics. For a flexible molecule like this compound, which can exist in various conformations due to the rotation of the butyl group and the puckering of the piperidine (B6355638) ring, MD simulations would be invaluable for understanding its conformational preferences and the energy barriers between different conformers. To date, no molecular dynamics simulation studies have been published specifically for this compound.

Monte Carlo Simulations for Conformational Searching

Understanding the three-dimensional structure of this compound is fundamental to elucidating its chemical behavior. The presence of a butyl group at the 2-position and two methyl groups at the 3- and 5-positions introduces multiple stereocenters and significantly increases the number of possible low-energy conformations. Monte Carlo (MC) simulations are a robust computational method for exploring the vast conformational space of such flexible molecules.

In a typical MC conformational search, the molecule is subjected to a series of random geometric changes, such as bond rotations. Each new conformation is then accepted or rejected based on its calculated potential energy, typically using a molecular mechanics force field. This iterative process allows for an efficient sampling of the potential energy surface, identifying the various low-energy conformers and their relative populations. For this compound, this would involve exploring the chair and boat conformations of the piperidine ring, as well as the various orientations of the butyl and methyl substituents (axial vs. equatorial).

Table 1: Hypothetical Relative Energies of this compound Conformers from a Monte Carlo Search

| Conformer | Piperidine Ring Conformation | Substituent Orientations (2-Butyl, 3-Methyl, 5-Methyl) | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial, Equatorial, Equatorial | 0.00 |

| 2 | Chair | Equatorial, Axial, Equatorial | 1.85 |

| 3 | Chair | Axial, Equatorial, Equatorial | 2.50 |

| 4 | Twist-Boat | - | 5.20 |

This data is illustrative and represents the type of output from conformational analysis.

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules and to map out the intricate pathways of chemical reactions. For this compound, these methods can provide insights into how the molecule might behave in various chemical environments.

Transition State Characterization and Activation Energy Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in studying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate.

For a reaction involving this compound, such as N-alkylation or oxidation, computational chemists would model the reactants, the putative transition state structure, and the products. The geometric and energetic details of the transition state provide a deep understanding of the factors that control the reaction's feasibility and speed.

Table 2: Hypothetical Activation Energies for a Model Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| N-Protonation | B3LYP | 6-31G(d) | 5.5 |

| C2-Deprotonation | B3LYP | 6-31G(d) | 25.0 |

This data is for illustrative purposes only.

Computational Elucidation of Stereoselectivity

The stereochemical outcome of a reaction is of paramount importance, particularly in the synthesis of chiral molecules. Computational methods can be employed to understand and predict the stereoselectivity of reactions involving this compound. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict which product will be favored.

For instance, in the reduction of a ketone precursor to this compound, the approach of the reducing agent can be sterically hindered by the existing substituents. Computational modeling of the different transition states, corresponding to the delivery of the hydride from different faces of the molecule, can quantify these steric effects and predict the major diastereomer formed. These calculations are invaluable for designing synthetic routes that yield the desired stereoisomer with high selectivity.

Derivatization and Applications in Advanced Organic Synthesis

2-Butyl-3,5-dimethylpiperidine as a Chiral Building Block

The stereochemical complexity of this compound, arising from multiple chiral centers, positions it as a potentially valuable chiral building block. The spatial arrangement of the butyl and dimethyl groups can be leveraged to induce stereoselectivity in a variety of chemical transformations.

Synthesis of Enantiopure Complex Molecules

The synthesis of enantiomerically pure complex molecules is a cornerstone of modern medicinal chemistry. Chiral piperidine (B6355638) derivatives often serve as key intermediates or chiral auxiliaries in these synthetic endeavors. While specific examples involving this compound are not extensively documented, its structural features suggest its utility in diastereoselective reactions. For instance, the nitrogen atom can be functionalized to attach the piperidine scaffold to a prochiral substrate. The inherent chirality of the this compound moiety could then direct subsequent reactions, such as alkylations or aldol (B89426) additions, to proceed with a high degree of stereocontrol, leading to the formation of a desired enantiomer of a more complex molecule.

Integration into Natural Product Synthesis Efforts

The piperidine skeleton is a common feature in a vast array of alkaloids and other natural products with significant biological activity. The unique substitution pattern of this compound could make it a suitable precursor or fragment for the total synthesis of specific natural products. Its incorporation could offer a strategic advantage in controlling the stereochemistry of the target molecule. The synthesis of complex natural products often involves the assembly of smaller, chiral fragments. Enantiomerically pure this compound could serve as such a fragment, with its substituents providing handles for further chemical manipulation and elaboration into the final natural product structure.

Development of this compound-Based Catalysts and Ligands

The nitrogen atom within the piperidine ring provides a coordination site for metal ions, making piperidine derivatives attractive candidates for the development of novel catalysts and ligands for asymmetric synthesis.

Asymmetric Catalysis with Derivatives of this compound

Derivatives of this compound could be envisioned as organocatalysts or as ligands in metal-catalyzed asymmetric reactions. For example, the secondary amine can be utilized in enamine or iminium ion catalysis to promote stereoselective carbon-carbon bond formation. Furthermore, functionalization of the nitrogen with other coordinating groups could lead to the development of chiral ligands for transition metal catalysts. The steric and electronic properties imparted by the butyl and dimethyl groups would play a crucial role in defining the catalytic activity and the level of enantioselectivity achieved in reactions such as asymmetric hydrogenation, allylic alkylation, or cyclopropanation.

Metal Coordination Chemistry with this compound Ligands

The coordination chemistry of piperidine-based ligands with various transition metals is a well-explored area. The specific substitution pattern of this compound would influence the geometry and stability of the resulting metal complexes. The steric bulk of the butyl and methyl groups could create a specific chiral pocket around the metal center, which is essential for enantioselective catalysis. The synthesis and characterization of such metal complexes would be the first step towards exploring their catalytic potential. The electronic properties of the piperidine nitrogen, modulated by the alkyl substituents, would also impact the reactivity of the coordinated metal center.

Precursor in the Synthesis of Diverse Organic Compounds

Beyond its direct use as a chiral building block or ligand, this compound can serve as a versatile precursor for the synthesis of a wide range of other organic compounds. The piperidine ring can undergo various transformations, such as ring-opening reactions, N-functionalization, and modifications of the existing substituents. These transformations can lead to the generation of novel molecular architectures with potential applications in medicinal chemistry and materials science. For example, oxidation of the piperidine ring could lead to the formation of corresponding piperidones or pyridinium (B92312) species, which are themselves valuable synthetic intermediates. The butyl and dimethyl groups can also be chemically modified to introduce further diversity.

Formation of Polycyclic and Spirocyclic Systems

The strategic incorporation of the this compound moiety into more complex, rigid structures such as polycyclic and spirocyclic systems is an area of significant interest in synthetic organic chemistry. The inherent stereochemistry of the piperidine ring, combined with the steric and electronic influence of the butyl and dimethyl substituents, can be leveraged to control the diastereoselectivity of cyclization reactions, leading to the formation of intricate molecular architectures.

Detailed research into the derivatization of this compound for these purposes is currently limited in publicly accessible scientific literature. However, based on analogous piperidine chemistry, several synthetic strategies could be envisioned. For instance, functionalization of the piperidine nitrogen or the butyl side chain could provide a handle for intramolecular cyclization reactions.

Hypothetical Reaction Pathways:

| Starting Material | Reaction Type | Potential Product |

| N-alkenyl-2-butyl-3,5-dimethylpiperidine | Intramolecular [4+2] Cycloaddition | Fused Polycyclic Piperidine Derivative |

| 2-Butyl-3-(carboxyalkyl)-3,5-dimethylpiperidine | Intramolecular Amidation | Bicyclic Lactam |

| Functionalized this compound | Ring-Closing Metathesis | Novel Bridged Piperidine System |

This table presents hypothetical pathways due to the absence of specific literature on this compound.

Application in Methodological Development for Heterocyclic Synthesis

The unique structural features of this compound also position it as a potentially valuable building block or chiral auxiliary in the development of new synthetic methodologies for a variety of heterocyclic compounds. The chiral centers at the 2, 3, and 5 positions can impart a high degree of stereocontrol in reactions, making it an attractive scaffold for asymmetric synthesis.

Currently, there is a lack of specific published research detailing the use of this compound in the development of new synthetic methods. The exploration of its potential in areas such as organocatalysis, or as a ligand for transition-metal-catalyzed reactions, remains an open avenue for investigation. The sterically demanding environment around the nitrogen atom, created by the adjacent butyl and methyl groups, could offer unique selectivity in catalytic applications.

Potential Areas for Methodological Development:

| Area of Research | Potential Role of this compound | Desired Outcome |

| Asymmetric Catalysis | Chiral Base or Ligand | Enantioselective synthesis of heterocycles |

| Multi-component Reactions | Substrate or Catalyst | Efficient construction of complex molecules |

| Diastereoselective Synthesis | Chiral Auxiliary | Control over the formation of new stereocenters |

This table outlines potential research directions, as specific applications for this compound have not been documented in available literature.

Conclusion and Future Research Perspectives

Synthesis and Stereochemical Control of 2-Butyl-3,5-dimethylpiperidine: Key Achievements

The primary achievement in the synthesis of polysubstituted piperidines, which is directly applicable to this compound, lies in the catalytic hydrogenation of corresponding pyridine (B92270) precursors. The hypothetical precursor, 2-butyl-3,5-dimethylpyridine (a substituted lutidine), would be the logical starting point for its synthesis. The hydrogenation of substituted pyridines is a well-established method, with significant progress made in controlling the stereochemical outcome. asianpubs.orgtuodaindus.com

Key achievements relevant to the synthesis of this compound include:

Catalyst Development : A wide array of heterogeneous and homogeneous catalysts, including those based on platinum (e.g., PtO₂), palladium, rhodium, and ruthenium, have been developed for pyridine reduction. asianpubs.org The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial for achieving high yields and influencing the diastereomeric ratio of the resulting piperidine (B6355638). asianpubs.orggoogle.com For instance, hydrogenation of 3,5-dimethylpyridine (B147111) using specific composite catalysts has been shown to favor the formation of the trans isomer. google.com

Diastereoselective Control : For a molecule like this compound with three stereocenters, controlling the relative stereochemistry is paramount. The hydrogenation of a planar pyridine ring typically leads to the cis addition of hydrogen atoms from the catalyst surface. However, the substituents on the ring can direct the approach of the substrate to the catalyst, influencing the final stereochemistry. For 3,5-disubstituted piperidines, both cis and trans isomers are possible and often formed as a mixture that requires separation. tuodaindus.comwikipedia.org

Alternative Synthetic Routes : Beyond hydrogenation, modern organic chemistry offers several powerful methods for constructing highly substituted piperidine rings. These include intramolecular cyclization reactions, aza-Diels-Alder reactions, and visible-light-driven radical cyclizations of aza-1,6-dienes. nih.govresearchgate.net These methods provide alternative pathways that can offer different or improved stereochemical control compared to classical hydrogenation.

Table 1: Potential Synthetic Routes for this compound

| Synthetic Method | Starting Material (Hypothetical) | Key Features | Potential Stereochemical Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | 2-Butyl-3,5-dimethylpyridine | Well-established, scalable, various catalysts available (PtO₂, Ru/C). | Mixture of diastereomers, with the cis product often favored depending on catalyst and conditions. |

| Aza-Michael Addition | Suitably functionalized amine and α,β-unsaturated aldehyde/ketone | Builds the ring from acyclic precursors, allows for modularity. | Diastereoselectivity depends on reaction conditions and substrate control. |

| Visible-Light Radical Cyclization | Aza-1,6-diene with appropriate substitution | Atom-economical, proceeds under mild conditions. | Can lead to densely functionalized piperidines, often with high cis-stereoselectivity. nih.gov |

Current Challenges and Unexplored Academic Questions

Despite significant progress, the synthesis of a specific, complex target like this compound presents several challenges and highlights unanswered questions in the field.

Absolute and Relative Stereocontrol : The primary challenge is the complete stereocontrol over the three stereocenters (C2, C3, and C5). A synthesis would produce a complex mixture of up to four diastereomers ((2R,3R,5R), (2S,3S,5S), (2R,3S,5R), (2S,3R,5S), and their enantiomers). Developing a synthetic route that yields a single diastereomer, let alone a single enantiomer, is a formidable task. This remains one of the most significant hurdles in polysubstituted piperidine synthesis.

"Green" and Efficient Synthesis : Many established hydrogenation methods require high pressures of hydrogen gas and precious metal catalysts, posing safety and cost concerns. asianpubs.org A major challenge is the development of more sustainable and economical methods, for instance, using earth-abundant metal catalysts or organocatalysis under milder conditions.

Lack of Modular Approaches : Creating a library of different polysubstituted piperidines often requires a complete de novo synthesis for each new substitution pattern. A key academic question is whether a modular strategy can be developed, where substituents like the butyl and methyl groups can be introduced late in the synthesis with high regio- and stereocontrol. news-medical.net

Analytical and Purification Difficulties : The separation of multiple, closely related stereoisomers is often non-trivial, requiring advanced chromatographic techniques. The unambiguous characterization of the absolute and relative stereochemistry of each isomer requires sophisticated analytical methods, such as multi-dimensional NMR spectroscopy and X-ray crystallography.

Emerging Research Directions in this compound Chemistry

Future research in the synthesis of this compound and related complex piperidines is likely to be shaped by several emerging trends in organic chemistry.

Asymmetric Catalysis : The development of chiral catalysts for the asymmetric hydrogenation of substituted pyridines is a major goal. This would allow for the direct synthesis of enantioenriched piperidines from achiral starting materials, bypassing the need for chiral resolution or auxiliaries.

Photoredox and Electrocatalysis : Visible-light photoredox catalysis and electrocatalysis are rapidly emerging as powerful tools for forming C-C and C-N bonds under exceptionally mild conditions. nih.govresearchgate.net Applying these methods to the cyclization of acyclic precursors could provide novel and highly selective pathways to the this compound core. For instance, radical-based (4+2) cycloadditions are a promising new approach for accessing polysubstituted piperidines. researchgate.netnih.gov

Biocatalysis and C-H Functionalization : The use of enzymes for selective C-H oxidation offers a revolutionary approach to functionalizing pre-existing piperidine rings. news-medical.net A potential future strategy could involve synthesizing a simpler piperidine core and then using enzymes to introduce substituents at specific positions, a method that could drastically shorten synthetic routes. news-medical.net

Computational Chemistry : The use of Density Functional Theory (DFT) and other computational methods is becoming increasingly crucial for understanding reaction mechanisms and predicting stereochemical outcomes. nih.gov DFT studies can help rationalize why a particular diastereomer is favored and guide the design of new catalysts and substrates to achieve desired selectivity.

Potential for Advancing Fundamental Understanding in Substituted Piperidine Chemistry

The targeted synthesis of this compound, while a specific goal, serves a broader purpose in advancing the fundamental understanding of heterocyclic chemistry.

Understanding Conformational Bias : The piperidine ring exists in a chair conformation, and the energetic preference of substituents for equatorial versus axial positions is a key concept in stereochemistry. Studying a molecule with three distinct substituents at the C2, C3, and C5 positions provides a rich platform for investigating complex conformational equilibria and non-covalent interactions that dictate the preferred three-dimensional structure.

Probing Reaction Mechanisms : Attempting to synthesize this molecule with high stereocontrol would provide an excellent testbed for new synthetic methodologies. The success, failure, and observed selectivity of novel catalytic systems on such a complex substrate would yield invaluable data about their mechanisms, scope, and limitations.

Developing Predictive Models : By systematically studying the synthesis and properties of this compound and its isomers, chemists can gather crucial data to build and refine predictive models. These models could help forecast the stereochemical outcome of reactions on other complex heterocyclic systems, accelerating the discovery and development of new chemical entities in fields ranging from pharmaceuticals to materials science.

Table 2: Table of Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3,5-dimethylpiperidine (B146706) |

| 2-butyl-3,5-dimethylpyridine |

| 3,5-dimethylpyridine |

| Platinum(IV) oxide (PtO₂) |

| Palladium |

| Rhodium |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.